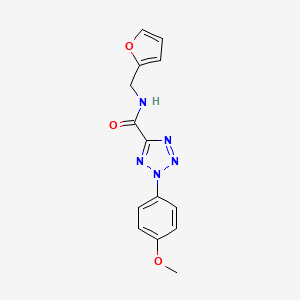

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Description

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a tetrazole-based compound featuring a furan-2-ylmethyl group and a 4-methoxyphenyl substituent on the tetrazole ring. The 4-methoxyphenyl group introduces electron-donating properties, which may enhance solubility and influence binding interactions in biological systems. Structural characterization typically employs NMR, HRMS, and X-ray crystallography using SHELX software.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-21-11-6-4-10(5-7-11)19-17-13(16-18-19)14(20)15-9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZKGMMWZRURQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and the 4-methoxyphenyl group. These components are then combined under specific reaction conditions to form the tetrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide:

General Information

this compound is a chemical compound with the molecular formula and a molecular weight of 299.28 .

Biological Activity

2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-2H-tetrazole-5-carboxamide, related to the target compound, has gained attention for its diverse biological activities, characterized by a fluorophenyl group, a furan moiety, and a carboxamide functional group. The presence of fluorine enhances the compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile.

Tetrazoles in general as antimicrobial agents

Tetrazole derivatives, including N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, have been evaluated for antibacterial and antimycobacterial activities . Some tetrazole derivatives exhibit moderate-to-weak antimicrobial properties . Some were found to be noncytotoxic against normal cell lines . Compound 6 inhibited four hospital S. epidermidis rods’ growth, when applied at the amount of 4 µg/mL .

Tetrazoles as replacements

The tetrazole scaffold has been used to replace the thiourea arrangement in some designs .

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to biological responses. The tetrazole ring contributes to the compound's stability and reactivity.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in various biological pathways. Its binding affinity and specificity determine its effectiveness in modulating these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Substituent Effects on Physicochemical Properties

- Steric Effects: Bulky substituents (e.g., 4-iodophenyl in Compound 3) may hinder molecular packing, affecting crystallinity and melting points.

Biological Activity

N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial properties and cytotoxic effects against cancer cell lines. The synthesis, structure, and pharmacological evaluations of this compound and its derivatives are discussed based on diverse research findings.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C14H13N5O

- Molecular Weight : 299.28 g/mol

The compound features a tetrazole ring, which is known for its pharmacological relevance, particularly in the development of antimicrobial agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. A systematic evaluation was conducted to assess their efficacy against various bacterial strains.

In Vitro Antibacterial Studies

The compound was tested against standard Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined to evaluate antibacterial activity. The results indicated that several derivatives exhibited promising antimicrobial properties:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 6 | 4 | S. epidermidis T 5501 851/19 |

| 1 | 8 | Staphylococcus aureus |

| 3 | 16 | E. coli |

| Ref 1 | 2 | Clinical cocci |

The most notable derivative, compound 6 , demonstrated significant activity against clinical strains, with an MIC value as low as 2 µg/mL against S. epidermidis .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using the MTT assay on human cancer cell lines. The findings revealed that the compound was non-cytotoxic to normal HaCaT cells while showing varying degrees of cytotoxicity against cancer cell lines.

Summary of Cytotoxicity Results

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HaCaT | >100 | Non-cytotoxic |

| Cancer Cell Line A | 25 | Moderate cytotoxicity |

| Cancer Cell Line B | 15 | High cytotoxicity |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, making it a potential candidate for further development in cancer therapy .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involved a multi-step process that allowed for the introduction of various substituents on the tetrazole ring. This approach facilitated the exploration of structure-activity relationships (SAR), leading to the identification of more potent derivatives.

Notable Findings from SAR Studies

- Substitution Effects : The presence of electron-donating groups, such as methoxy groups, significantly enhanced antimicrobial activity.

- Tetrazole Ring Modifications : Variations in the tetrazole structure yielded compounds with improved selectivity against specific bacterial strains.

These insights underscore the importance of chemical modifications in optimizing biological activity .

Future Directions in Research

Further research is warranted to explore:

- The mechanism of action for antimicrobial activity.

- In vivo studies to assess pharmacokinetics and therapeutic efficacy.

- Potential applications in combination therapies for enhanced anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.